molecular formula C4H4N4 B6263714 2-(4H-1,2,4-triazol-4-yl)acetonitrile CAS No. 1204193-90-7

2-(4H-1,2,4-triazol-4-yl)acetonitrile

Cat. No.: B6263714
CAS No.: 1204193-90-7
M. Wt: 108.1
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Description

2-(4H-1,2,4-Triazol-4-yl)acetonitrile (CAS: 77691-67-9, molecular formula: C₆H₅N₄) is a heterocyclic compound featuring a 1,2,4-triazole ring directly attached to an acetonitrile group. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The nitrile group enhances reactivity in nucleophilic additions and cycloadditions, while the triazole ring participates in hydrogen bonding and π-π stacking interactions . The compound is synthesized via condensation reactions involving 4-amino-1,2,4-triazole and aldehydes or ketones in acetonitrile solutions, as demonstrated in hemiaminal synthesis pathways .

Properties

CAS No.

1204193-90-7

Molecular Formula

C4H4N4

Molecular Weight

108.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles, which forms the triazole ring. For instance, the reaction of hydrazine with acetonitrile in the presence of a catalyst can yield this compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Catalysts and solvents are selected to optimize the reaction rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the nitrile group, converting it into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the triazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications.

Scientific Research Applications

2-(4H-1,2,4-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and antimicrobial agents.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. In medicinal applications, the compound may inhibit specific enzymes or disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural analogs of 2-(4H-1,2,4-triazol-4-yl)acetonitrile, highlighting substituent effects on properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound Parent compound C₆H₅N₄ High reactivity in nucleophilic reactions
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile Methoxyphenyl + thioether linkage C₁₁H₁₁N₄OS Enhanced lipophilicity; antimicrobial activity
2-(4-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile Phenyl substitution on triazole C₁₀H₈N₄ Improved π-π stacking for MOF synthesis
2-[4-(4-Chlorophenyl)-3-methyl-5-oxo-triazol-1-yl]acetonitrile Chlorophenyl + methyl + ketone groups C₁₁H₉ClN₄O Antiproliferative activity (HDAC inhibition)
2-(5-Mercapto-4-methyl-triazol-3-yl)acetonitrile Mercapto + methyl groups C₅H₆N₄S Chelation properties; potential for metal sensing

Key Observations :

  • Electron-Withdrawing Groups : The nitrile group in the parent compound increases electrophilicity, facilitating reactions with nucleophiles (e.g., amines, thiols) .
  • Substituent Effects: Methoxyphenyl and Thioether (C₁₁H₁₁N₄OS): These groups enhance lipophilicity, improving membrane permeability in bioactive compounds. Phenyl Substitution (C₁₀H₈N₄): Aromatic groups stabilize crystal structures via π-π interactions, as seen in metal-organic frameworks (MOFs) incorporating triazole ligands . Chlorophenyl and Ketone (C₁₁H₉ClN₄O): These modifications are critical in HDAC inhibitors, where the chloro group enhances target binding affinity .

Stability and Reactivity

  • The parent compound’s nitrile group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides .
  • Thioether analogs demonstrate greater thermal stability due to sulfur’s electron-donating effects, as evidenced by elemental analysis and melting point data .
  • Mercapto derivatives (C₅H₆N₄S) form stable metal complexes, useful in catalysis and environmental remediation .

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